8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide involves the reaction of octyl methanethiosulfonate with triisobutylamine in the presence of a brominating agent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide involves its interaction with molecular targets such as proteins and enzymes. The compound can modify the thiol groups of proteins, leading to changes in their structure and function. This modification can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 8-(Triisobutylammonium)octyl Methanethiosulfonate Chloride
- 8-(Triisobutylammonium)octyl Methanethiosulfonate Iodide
- 8-(Triisobutylammonium)octyl Methanethiosulfonate Fluoride
Uniqueness
8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide is unique due to its specific bromide ion, which imparts distinct chemical properties and reactivity compared to its chloride, iodide, and fluoride counterparts. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C21H46BrNO2S2 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
tris(2-methylpropyl)-(8-methylsulfonylsulfanyloctyl)azanium;bromide |
InChI |
InChI=1S/C21H46NO2S2.BrH/c1-19(2)16-22(17-20(3)4,18-21(5)6)14-12-10-8-9-11-13-15-25-26(7,23)24;/h19-21H,8-18H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
AYPCIIZFMXFNCP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[N+](CCCCCCCCSS(=O)(=O)C)(CC(C)C)CC(C)C.[Br-] |
Origin of Product |
United States |
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